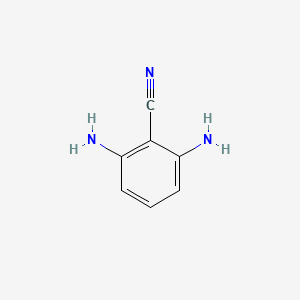

2,6-Diaminobenzonitrile

Description

Properties

CAS No. |

49635-80-5 |

|---|---|

Molecular Formula |

C7H7N3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2,6-diaminobenzonitrile |

InChI |

InChI=1S/C7H7N3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,9-10H2 |

InChI Key |

BLIPJNHFQUBALY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)N)C#N)N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Diaminobenzonitrile: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, ortho-disubstituted aromatic nitriles serve as highly versatile building blocks. Among these, 2,6-Diaminobenzonitrile stands out due to its unique push-pull electronic configuration and bis-nucleophilic potential. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a chemoselective synthetic protocol, and explores its critical role as a precursor in advanced drug development.

Physicochemical Profiling & Structural Causality

The molecular architecture of 2,6-diaminobenzonitrile is defined by a central benzene ring substituted with a strongly electron-withdrawing cyano group (-C#N) at position 1, flanked by two electron-donating primary amine groups (-NH2) at positions 2 and 6.

This specific arrangement dictates the molecule's reactivity. The dual amino groups sterically shield the cyano moiety, altering its susceptibility to standard nucleophilic attack while simultaneously providing two highly reactive centers for condensation and cyclization reactions. This makes the compound an ideal precursor for synthesizing fused heterocyclic systems, such as quinazolines and quinolines.

Table 1: Quantitative Physicochemical Data of 2,6-Diaminobenzonitrile [1]

| Property | Value |

| Chemical Name | 2,6-Diaminobenzonitrile |

| CAS Registry Number | 49635-80-5 |

| Molecular Formula | C7H7N3 |

| Molecular Weight | 133.15 g/mol |

| Melting Point | 143.0 – 146.5 °C |

| SMILES String | N#Cc1c(N)cccc1N |

| PubChem CID | 12402983 |

Synthetic Methodologies: The Causality of Chemoselective Reduction

Synthesizing 2,6-diaminobenzonitrile requires the reduction of its precursor, 2,6-dinitrobenzonitrile. The critical challenge in this workflow is chemoselectivity. Utilizing standard catalytic hydrogenation (e.g., Pd/C with H2 gas) poses a significant risk of over-reducing the cyano group into a primary amine (yielding a benzylamine derivative).

To circumvent this, stannous chloride (SnCl2) in concentrated hydrochloric acid is employed as the reducing agent[2]. SnCl2 operates via a single-electron transfer mechanism that is highly specific to nitro groups, leaving the sensitive nitrile group completely intact.

Fig 1: Chemoselective reduction workflow of 2,6-dinitrobenzonitrile to 2,6-diaminobenzonitrile.

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines the optimized reduction of 2,6-dinitrobenzonitrile to yield the target diamine[2]:

-

Reagent Preparation: Weigh 10.0 g (0.052 mol) of 2,6-dinitrobenzonitrile and 82.5 g (0.44 mol) of stannous chloride dihydrate (SnCl2·2H2O).

-

Acidic Solvation: Dissolve the SnCl2 in 230 mL of concentrated hydrochloric acid (HCl) under continuous stirring. Causality: The highly acidic environment is necessary to generate the active reducing tin species and maintain the solubility of the intermediate tin complexes.

-

Portion-wise Addition: Add the 2,6-dinitrobenzonitrile to the acidic tin solution in small, controlled portions at room temperature. Causality: The reduction of nitro groups is highly exothermic. Portion-wise addition prevents thermal runaway, which could otherwise lead to localized overheating and degradation of the nitrile group.

-

Reaction Propagation: Continue stirring the mixture at room temperature for exactly 2.5 hours to ensure complete conversion.

-

Isolation & Workup: Cool the reaction mixture to 0 °C using an ice bath. The cooling process reduces the solubility of the resulting amine hydrochloride salts, facilitating precipitation. The product is then isolated via filtration, basified to remove tin salts, extracted with an organic solvent, and recrystallized from ethanol to yield pure 2,6-diaminobenzonitrile[2].

Analytical Characterization & Validation

A self-validating experimental system requires rigorous analytical confirmation to ensure the absence of unreacted starting material or over-reduced byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation.

1H NMR (300 MHz, DMSO-d6) Validation Profile:

-

δ 6.89 (t, J=8.1 Hz, 1H): Corresponds to the single para-aromatic proton.

-

δ 5.89 (d, J=8.1 Hz, 2H): Corresponds to the two symmetric meta-aromatic protons.

-

δ 5.55 (s, 4H): Corresponds to the four protons of the two primary amine (-NH2) groups[3].

Causality of Validation: The presence of the sharp singlet at δ 5.55 integrating to 4 protons definitively confirms the successful reduction of both nitro groups. The preservation of the aromatic splitting pattern confirms that the aromatic ring remains intact, and the absence of benzylic proton signals confirms the cyano group was not over-reduced.

Applications in Drug Development and Advanced Therapeutics

The bis-nucleophilic nature of 2,6-diaminobenzonitrile makes it a highly sought-after intermediate in medicinal chemistry.

-

Antiallergy Agents: It is utilized as a core building block in the synthesis of fused-ring quinaldic acids and quinoline derivatives, which exhibit potent antiallergy properties by inhibiting the release of mediators from mast cells[2].

-

CNS Modulators: The scaffold is integrated into the development of 3,5-disubstituted phenyl-piperidines. These compounds act as monoamine neurotransmitter reuptake inhibitors and dopaminergic stabilizers, targeting Parkinsonism, depression, and attention-deficit hyperactivity disorders[4].

-

Oncology (BRAF Inhibitors): The diamine acts as a precursor for 6-aminoquinazolin-4-ones, which are critical intermediates in the synthesis of next-generation BRAF inhibitors (paradox breakers) used in targeted cancer therapies[3].

Fig 2: Divergent pharmacological applications utilizing the 2,6-diaminobenzonitrile core.

References

-

2,6-Diaminobenzonitrile | C7H7N3 | CID 12402983 - PubChem Source: National Institutes of Health (nih.gov) URL:1

-

Quinoline derivatives as antiallergy agents. 2. Fused-ring quinaldic acids Source: ACS Publications (acs.org) URL:2

-

US8501777B2 - 3,5-disubstituted phenyl-piperidines as modulators of dopamine neurotransmission Source: Google Patents (google.com) URL:4

-

WO2021116050A1 - New BRAF inhibitors as paradox breakers Source: Google Patents (google.com) URL:3

Sources

- 1. 2,6-Diaminobenzonitrile | C7H7N3 | CID 12402983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2021116050A1 - New braf inhibitors as paradox breakers - Google Patents [patents.google.com]

- 4. US8501777B2 - 3,5-disubstituted phenyl-piperidines as modulators of dopamine neurotransmission - Google Patents [patents.google.com]

Physicochemical Solvation Dynamics of 2,6-Diaminobenzonitrile: A Technical Guide to DMSO and Methanol Systems

Executive Summary

2,6-Diaminobenzonitrile (CAS 19078-14-9) is a highly versatile, bifunctional aromatic building block extensively utilized in the synthesis of kinase inhibitors—particularly BRAF inhibitors—and fused-ring heterocycles such as quinazolines [1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this compound during early-stage drug discovery lies in its solvation behavior.

This whitepaper provides a rigorous analysis of the solubility of 2,6-diaminobenzonitrile in dimethyl sulfoxide (DMSO) and methanol (MeOH). By detailing the thermodynamic causality behind these solvent choices and providing self-validating experimental protocols, this guide ensures that researchers can achieve reproducible dissolution for both high-throughput screening (HTS) and analytical workflows.

Structural and Thermodynamic Causality of Solvation

The molecular architecture of 2,6-diaminobenzonitrile features a central benzene ring substituted with an electron-withdrawing cyano group (-C≡N) at position 1, flanked by two electron-donating primary amine groups (-NH₂) at positions 2 and 6.

-

Hydrogen Bonding Potential: The molecule possesses four hydrogen-bond donors (the protons on the two amine groups) and three hydrogen-bond acceptors (the nitrogen of the cyano group and the lone pairs on the amine nitrogens).

-

Crystal Lattice Energy: The "push-pull" electronic effect between the amines and the cyano group creates a strong molecular dipole. This leads to tight intermolecular packing in the solid state. To achieve dissolution, the chosen solvent must provide enough solvation energy to overcome this high crystal lattice energy.

Solvation Dynamics in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with a high dielectric constant (ε = 46.7).

-

Mechanistic Causality of High Solubility: The oxygen atom in the sulfoxide group (S=O) is an exceptional hydrogen-bond acceptor. When 2,6-diaminobenzonitrile is introduced to DMSO, the solvent molecules rapidly coordinate with the four amine protons. Because DMSO lacks a hydrogen-bond donor, it does not compete with the cyano group, preventing complex solvent-solute clashing and resulting in rapid lattice dissociation.

-

Practical Application: DMSO is the gold standard for preparing concentrated master stock solutions (often >100 mg/mL) for biological assays. Furthermore, standard structural verification of 2,6-diaminobenzonitrile is performed via ¹H NMR in DMSO-d₆, yielding distinct, well-resolved signals for the amine protons at approximately δ 5.55 ppm [1].

Solvation Dynamics in Methanol (MeOH)

Methanol is a polar, protic solvent with a moderate dielectric constant (ε = 32.7).

-

Mechanistic Causality of Moderate Solubility: Methanol acts as both a hydrogen-bond donor and acceptor. The hydroxyl proton (-OH) of methanol can hydrogen-bond with the cyano nitrogen and the amine lone pairs, while the oxygen can accept bonds from the amine protons. However, the strong self-association of methanol molecules (solvent-solvent H-bonding) means that the thermodynamic driving force for solvating the solute is lower than in DMSO.

-

Practical Application: Methanol yields moderate to high solubility (approx. 20–50 mg/mL). It is the solvent of choice for liquid chromatography-mass spectrometry (LC-MS) due to its volatility and compatibility with electrospray ionization (ESI). It is also frequently used as the primary solvent during the catalytic reduction of 2,6-dinitrobenzonitrile to synthesize 2,6-diaminobenzonitrile [1].

Comparative Solvation Data

To facilitate rapid decision-making in the laboratory, the physicochemical interactions of 2,6-diaminobenzonitrile with DMSO and Methanol are summarized below.

| Solvent | Classification | Dielectric Constant (ε) | H-Bond Donor / Acceptor | Estimated Solubility of 2,6-DABN | Primary Laboratory Application |

| DMSO | Polar Aprotic | 46.7 | No / Yes (Strong) | > 100 mg/mL (Highly Soluble) | HTS Master Stocks, ¹H NMR |

| Methanol | Polar Protic | 32.7 | Yes / Yes (Moderate) | 20 - 50 mg/mL (Soluble) | LC-MS, Chemical Synthesis |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any deviation in solubility is immediately detectable.

Protocol 1: Preparation of a 100 mM Master Stock in DMSO

-

Gravimetric Analysis: Accurately weigh 13.31 mg of 2,6-diaminobenzonitrile (MW = 133.15 g/mol ) into a sterile, static-free 1.5 mL amber glass vial.

-

Causality: Amber glass prevents UV-induced photo-oxidation of the primary amines, preserving compound integrity.

-

-

Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

-

Causality: Trace water in hygroscopic DMSO can drastically reduce the solubility of aromatic amines and cause micro-precipitation.

-

-

Agitation: Vortex the mixture at 2000 rpm for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for exactly 2 minutes.

-

System Validation: Visually inspect the vial against a split black-and-white background. The solution must be completely transparent with no Tyndall effect (light scattering). Analyze a 1 µL aliquot via UV-Vis spectrophotometry to confirm the expected absorbance concentration.

Protocol 2: LC-MS Sample Preparation in Methanol

-

Dilution: Pipette 10 µL of the validated 100 mM DMSO master stock into a 2.0 mL glass HPLC vial.

-

Matrix Matching: Add 990 µL of LC-MS grade Methanol to achieve a 1 mM working solution.

-

Causality: Diluting the DMSO stock 1:100 in methanol ensures the sample is volatile enough for the ESI source, preventing the severe ion suppression typically caused by injecting high concentrations of non-volatile DMSO.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a fresh vial.

-

Causality: PTFE is chemically inert to methanol and ensures no sub-visible micro-crystals enter and clog the ultra-high-performance liquid chromatography (UHPLC) column.

-

-

System Validation: Run a blank methanol injection prior to the sample to establish a clean baseline. The 2,6-diaminobenzonitrile peak (m/z ~134.1 [M+H]⁺) must be distinctly resolved without peak tailing.

Solvation Workflow Visualization

Workflow of 2,6-diaminobenzonitrile from synthesis to solvent-specific applications.

References

- F. Hoffmann-La Roche AG. (2021). New BRAF inhibitors as paradox breakers (Patent No. WO2021116050A1).

Thermal stability and melting point of 2,6-Diaminobenzonitrile

An In-depth Technical Guide to the Thermal Properties of 2,6-Diaminobenzonitrile

Authored by: Senior Application Scientist

Publication Date: March 7, 2026

Foreword: Understanding the Thermal Behavior of Aromatic Nitriles

In the landscape of pharmaceutical development and materials science, a compound's thermal stability and melting point are not mere physical constants; they are critical indicators of purity, processability, and stability. 2,6-Diaminobenzonitrile, an aromatic compound featuring both amine and nitrile functional groups, presents a unique profile of chemical reactivity and potential for polymerization. Its structural isomers, such as 3,5-diaminobenzonitrile, are recognized as valuable monomers for high-performance polymers like polyamides and polyimides, where thermal resistance is a key attribute[1]. The nitrile groups can participate in cross-linking reactions, which significantly enhances the thermal stability of the resulting materials[1].

This guide provides a comprehensive framework for characterizing the melting point and thermal stability of 2,6-Diaminobenzonitrile. While specific experimental data for the 2,6-isomer is not extensively published, we will draw upon established methodologies and data from structurally related diaminobenzonitrile isomers to provide a robust analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of such molecules to inform synthesis, formulation, and application strategies.

Part 1: Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a fundamental thermodynamic property that provides a sharp indication of its purity. For a pure substance, the melting transition occurs over a very narrow temperature range. Impurities typically depress and broaden this range. Therefore, accurate melting point determination is a cornerstone of chemical characterization.

Capillary Melting Point Method: The Foundational Technique

The traditional capillary method remains a reliable and accessible technique for routine determination of melting points.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the 2,6-Diaminobenzonitrile sample is completely dry and finely powdered to ensure uniform packing.

-

Load a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

-

-

Instrument Setup:

-

Place the packed capillary into the heating block of a melting point apparatus.

-

Set the heating rate. For an unknown compound, a rapid scan (10-20 °C/min) can be used to find an approximate melting range.

-

-

Measurement:

-

For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). This range is the melting point.

-

Causality in Protocol Design:

A slow heating rate (1-2 °C/min) is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.

Differential Scanning Calorimetry (DSC): The Advanced Approach

Differential Scanning Calorimetry (DSC) offers a more quantitative and detailed analysis of melting behavior. DSC measures the difference in heat flow between a sample and a reference as a function of temperature[2]. This technique not only provides a precise melting point but also quantifies the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Experimental Protocol: DSC Analysis for Melting Point

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 2,6-Diaminobenzonitrile into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen (50 mL/min), to create a stable and non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min.

-

The resulting DSC thermogram will show an endothermic peak, representing the melting process.

-

-

Data Analysis:

-

The onset temperature of the peak is typically taken as the melting point (Tm).

-

The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

-

Data Interpretation Insights:

A sharp endothermic peak on the DSC curve is indicative of a pure crystalline material. The presence of multiple peaks or a broad peak can suggest impurities, polymorphism, or the presence of solvates.

Comparative Data for Diaminobenzonitrile Isomers

To provide context, the following table summarizes the reported melting points for other isomers of diaminobenzonitrile. This data illustrates the influence of the substitution pattern on the melting point.

| Compound | Melting Point (°C) |

| 2,5-Diaminobenzonitrile | 90-92 |

| 3,4-Diaminobenzonitrile | 144-148 |

Data sourced from ChemicalBook[3][4].

Part 2: Thermal Stability: Defining the Limits of Application

Thermal stability is a critical parameter that defines the temperature at which a compound begins to decompose. For pharmaceuticals, this impacts storage conditions and shelf-life. In materials science, it dictates the processing temperatures for polymers derived from monomers like diaminobenzonitriles[1].

Thermogravimetric Analysis (TGA): The Gold Standard for Stability

Thermogravimetric Analysis (TGA) is the primary technique used to evaluate thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[5].

Experimental Protocol: TGA for Thermal Decomposition

-

Sample Preparation:

-

Place a small, accurately weighed sample (5-10 mg) of 2,6-Diaminobenzonitrile into a TGA pan (typically platinum or alumina).

-

-

Instrument Setup:

-

Position the sample pan in the TGA furnace.

-

Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min[1].

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

-

Key parameters to extract include:

-

Onset Temperature (Tonset): The temperature at which significant decomposition begins.

-

Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for comparing thermal stability[1].

-

Char Yield: The percentage of material remaining at the end of the analysis, which can indicate the formation of a stable carbonaceous residue[1].

-

-

The Importance of Atmosphere:

Performing TGA in an inert atmosphere (like nitrogen) allows for the study of the inherent thermal stability of the molecule without the influence of oxygen. Running the same experiment in an oxidative atmosphere (like air) can provide insights into its thermo-oxidative stability.

Insights from Related Structures:

While specific TGA data for 2,6-Diaminobenzonitrile was not found, studies on related compounds provide valuable context. For instance, derivatives of pyridine-3,5-dicarbonitrile have shown high thermal stability, with 5% weight loss temperatures (Td) ranging from 433 to 493 °C[6]. Similarly, polymers synthesized from substituted diaminobenzonitriles exhibit thermal decomposition temperatures that can exceed 480 °C, demonstrating the robust thermal nature of these aromatic structures[1].

Part 3: Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for melting point and thermal stability determination.

Workflow for Melting Point Determination (Capillary Method)

Caption: Workflow for Capillary Melting Point Determination.

Workflow for Thermal Stability Analysis (TGA)

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal characterization of 2,6-Diaminobenzonitrile through techniques like capillary melting point, DSC, and TGA is indispensable for its application in advanced scientific fields. A precise melting point confirms the identity and purity of the synthesized compound, while a thorough thermal stability analysis defines its operational and storage limits. By employing the robust, self-validating protocols detailed in this guide, researchers can generate high-quality, reliable data. This information is fundamental for the rational design of high-performance materials and for ensuring the stability and efficacy of pharmaceutical compounds.

References

- Benchchem. (n.d.). Comparative Thermal Stability of Polymers Derived from Substituted Diaminobenzonitriles: A Review.

- ResearchGate. (n.d.). TGA (a) and DSC 2nd heating (b) curves of compounds 6-9.

- ChemicalBook. (n.d.). 2,5-Diaminobenzonitrile.

- ChemicalBook. (2026, January 13). 3,4-Diaminobenzonitrile.

- NETZSCH. (n.d.). Thermogravimetric Analysis – TGA.

- Imtex. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

Sources

Technical Guide: Safety, Handling, and Reactivity of 2,6-Diaminobenzonitrile

Topic: Safety Data Sheet (SDS) and Handling Precautions for 2,6-Diaminobenzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2,6-Diaminobenzonitrile (CAS: 49635-80-5 ) is a specialized aromatic intermediate primarily utilized in the synthesis of fused heterocyclic systems, such as quinazolines and benzimidazoles, which are privileged scaffolds in medicinal chemistry (e.g., BRAF inhibitors, antihistamines).

Unlike its common herbicide analog 2,6-Dichlorobenzonitrile (Dichlobenil), this compound features two nucleophilic amino groups flanking a nitrile moiety. This steric and electronic arrangement imparts unique reactivity but also specific stability challenges (oxidation sensitivity) and toxicological risks (combined nitrile/aniline hazards).

| Chemical Attribute | Specification |

| CAS Number | 49635-80-5 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Structure | Benzene ring substituted with -CN at C1, and -NH₂ at C2 and C6.[1] |

| Physical State | Solid (typically off-white to pale yellow powder).[1] |

| Solubility | Low in water; soluble in polar organic solvents (DMSO, DMF, Methanol). |

Hazard Identification & Toxicology (GHS Classification)

As a research chemical, comprehensive toxicological data is often extrapolated from structural analogues (3,4-diaminobenzonitrile and 2,6-dichloroanilines). Users must adopt a "Precautionary Principle" approach, treating the substance as a potent aromatic amine and nitrile source.

GHS Label Elements

Signal Word: WARNING

| Hazard Category | Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Mechanism of Toxicity

Researchers must be aware of two distinct toxicological pathways associated with this scaffold:

-

Methemoglobinemia (Aniline Effect): Like other aromatic amines, metabolic oxidation (N-hydroxylation) can generate reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. Sign: Cyanosis (blue skin/lips) independent of respiratory distress.

-

Cyanide Liberation (Nitrile Effect): While the 2,6-disubstitution provides steric hindrance that may slow enzymatic hydrolysis, metabolic liberation of the cyanide ion (CN⁻) is a theoretical risk, particularly upon ingestion. CN⁻ inhibits cytochrome c oxidase, halting cellular respiration.

Handling Protocols & Engineering Controls

The "Nitrile-Amine" Handling Standard

The following protocol ensures containment of particulates and protection against dermal absorption.

-

Engineering Controls:

-

Primary: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

-

Secondary: Use a static-dissipative balance enclosure if the powder is fine/electrostatic.[1]

-

Ventilation: Ensure face velocity >100 fpm (0.5 m/s).

-

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving is mandatory.[1]

-

Inner: Nitrile (0.11 mm) - sacrificial layer.[1]

-

Outer: Nitrile (minimum 0.11 mm) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Aromatic amines can permeate thin nitrile; double layers provide a breakthrough time buffer.

-

-

Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor/Particulate) respirator.

-

Eye/Body: Chemical safety goggles (not just safety glasses) and a buttoned lab coat.

-

Storage & Stability

The amino groups at positions 2 and 6 are susceptible to oxidation, leading to darkening (formation of azo/azoxy impurities).

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen).

-

Container: Amber glass vials to prevent photodegradation.

Emergency Response & First Aid

The following decision tree outlines the immediate response to exposure.

Figure 1: Emergency response workflow emphasizing rapid decontamination and medical awareness of specific chemical risks.[1]

Synthesis & Reactivity Context

For drug development professionals, understanding the reactivity profile helps in planning safer synthetic routes. 2,6-Diaminobenzonitrile is typically generated in situ or used immediately due to its reactivity.

Synthesis Pathway

The standard preparation involves the reduction of 2,6-Dinitrobenzonitrile .

-

Reagents: Iron powder/HCl or Stannous Chloride (SnCl₂).

-

Safety Note: The reduction is exothermic. The intermediate hydroxylamines are potential sensitizers.

Reactivity: Heterocycle Formation

The "2,6-diamino" motif allows for double condensation reactions.

Figure 2: Synthetic utility of 2,6-Diaminobenzonitrile in generating fused heterocyclic drug scaffolds.

Disposal Considerations

-

Waste Stream: Segregate as "Toxic Organic Waste" .

-

Compatibility: Do NOT mix with strong oxidizers (nitric acid, perchlorates) or acids in the waste container, as this may generate heat or toxic gases (NOx, HCN).

-

Destruction: Incineration with afterburner and scrubber is the preferred method to destroy the nitrile and amine functionalities safely.

References

-

BLD Pharm. (n.d.). Safety Data Sheet: 2,6-Diaminobenzonitrile (CAS 49635-80-5).[1][2] Retrieved from

-

PubChem. (n.d.). Compound Summary: 2,6-Diaminobenzonitrile (CID 12402983).[3] National Center for Biotechnology Information. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzonitrile derivatives hazard classification. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Literature review on 2,6-Diaminobenzonitrile as a synthesis intermediate

[1]

CAS Registry Number: 49635-80-5 Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol IUPAC Name: 2,6-Diaminobenzenecarbonitrile[1]

Executive Summary

2,6-Diaminobenzonitrile (DABN) is a specialized aromatic intermediate distinguished by its symmetrical substitution pattern.[1] Unlike its more common isomer, 2-aminobenzonitrile, DABN possesses two nucleophilic amino groups flanking an electrophilic nitrile moiety.[1] This "double-ortho" functionality makes it a potent linchpin for synthesizing fused tricyclic systems, particularly quinazolines , benzimidazoles , and imidazopyridines .[1]

In modern drug discovery, DABN is increasingly utilized to access Type I½ and Type II kinase inhibitors (e.g., BRAF inhibitors) and dopamine neurotransmission modulators.[1] Its unique geometry allows for the construction of "molecular hinges" that are critical for binding in ATP-competitive pockets.[1]

Chemical Profile & Structural Advantages[2][3]

The synthetic value of DABN stems from its electronic push-pull system:

-

Dual Nucleophilicity: The C2 and C6 amino groups are highly reactive toward electrophiles (acyl chlorides, isocyanates), allowing for sequential or simultaneous functionalization.[1]

-

Electrophilic Nitrile: The C1 nitrile is activated by the electron-withdrawing effect of the aromatic ring, yet modulated by the resonance donation from the amines.[1] It serves as a latent electrophile for cyclization reactions (e.g., Pinner reaction, amidine formation).[1]

-

Symmetry: The

symmetry simplifies NMR analysis of derivatives and allows for the synthesis of

Synthesis of the Intermediate

Reliable access to high-purity DABN is the first bottleneck.[1] The industry-standard route involves the controlled reduction of 2,6-dinitrobenzonitrile.[1]

Protocol: Iron-Mediated Reduction

Reaction Type: Nitro Reduction (Bechamp-type) Yield: 80–90% Purity Target: >98% (HPLC)

Reagents & Materials:

-

Precursor: 2,6-Dinitrobenzonitrile [CAS: 35213-00-4][1]

-

Reductant: Iron powder (325 mesh, reduced)

-

Solvent System: Methanol / 1,4-Dioxane (2:1 v/v)[1]

-

Catalyst/Acid: Concentrated HCl (aqueous) or Ammonium Chloride (

)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a 3-neck round-bottom flask with 2,6-dinitrobenzonitrile (1.0 eq) and the Methanol/Dioxane solvent mixture (10 volumes). Stir until fully dissolved.

-

Activation: Add Iron powder (5.0 eq) to the solution. The mixture will form a dark suspension.[1]

-

Initiation: Dropwise add concentrated HCl (5.0 eq) or a saturated solution of

while maintaining the temperature below 30°C to control the exotherm. -

Reflux: Heat the mixture to 70–80°C (reflux) for 2–4 hours. Monitor consumption of the dinitro starting material via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.[1]

-

Checkpoint: The intermediate 2-amino-6-nitrobenzonitrile may appear; ensure reaction proceeds until fully reduced to the diamine.[1]

-

-

Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with methanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water and neutralize with saturated

.[1] Extract with Ethyl Acetate ( -

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary to obtain light brown/yellow crystals.[1]

Expert Insight: Avoid using catalytic hydrogenation (Pd/C,

) if halogen substituents are present elsewhere on the ring, as dehalogenation is a risk.[1] The Fe/HCl method is chemoselective.[1]

Synthetic Utility & Applications

DABN serves as a divergent point for three major heterocyclic classes.

Route A: Quinazoline Synthesis (Kinase Inhibitors)

DABN is a precursor to amino-quinazolines, a scaffold found in drugs like Gefitinib and Erlotinib .[1]

-

Mechanism: One amino group condenses with a formamide or orthoester to form the quinazoline core, while the nitrile often hydrolyzes or participates in the ring closure.[1]

-

Case Study (BRAF Inhibitors): Roche patents describe coupling DABN with 6-bromoquinazolin-4-ones using Palladium catalysis (Buchwald-Hartwig) to generate potent BRAF inhibitors.[1]

Route B: Benzimidazole Formation

-

Mechanism: Condensation of the diamine moiety with carboxylic acids or aldehydes.[1]

-

Utility: The nitrile group remains intact (if conditions are mild), providing a handle for further transformation into amidines or tetrazoles (bioisosteres of carboxylic acids).[1]

Route C: Dopamine Modulators

Visualizing the Synthetic Pathways

The following diagram maps the flow from the nitro-precursor to high-value pharmaceutical scaffolds.

Caption: Divergent synthesis starting from the reduction of 2,6-dinitrobenzonitrile to DABN, branching into three major medicinal chemistry scaffolds.

Quantitative Data: Reaction Parameters

| Parameter | Standard Condition (Fe/HCl) | Alternative (SnCl2) | Notes |

| Solvent | MeOH / Dioxane (2:1) | Conc. HCl / EtOH | Fe method is easier to work up (filtration).[1] |

| Temperature | 70–80°C | 25–40°C | SnCl2 allows lower temps but requires acidic workup.[1] |

| Yield | 85–92% | 70–80% | Iron reduction is more atom-economical.[1] |

| Reaction Time | 2–4 Hours | 4–12 Hours | Fe reduction is kinetically faster.[1] |

| Scalability | High (kg scale) | Moderate | Sn waste disposal is costly at scale.[1] |

References

-

Hoffmann-La Roche Ag. (2021).[1] New BRAF Inhibitors as Paradox Breakers.[1] WO2021116050A1.[1] Retrieved from .

-

Richter Gedeon Vegyészeti Gyár RT. (1989).[1][2] 2,6-Diaminobenzonitrile Derivatives and Process for Preparation. WO1989005799A1.[1][2] Retrieved from .[1]

-

ChemicalBook. (2024).[1][3] 2,6-Diaminobenzonitrile Product Profile (CAS 49635-80-5).[1][4][5] Retrieved from .[1]

-

NITE (National Institute of Technology and Evaluation). (2011).[1] Chemical Risk Information Platform: 2,6-Diaminobenzonitrile.[1][5] Retrieved from .[1]

-

NeuroSearch Sweden AB. (2007).[1][6] Process for the Synthesis of 4-(3-Sulfonylphenyl)-Piperidines.[1][6][7] MX2007004216A.[1][6] Retrieved from .[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US8501777B2 - 3,5-disubstituted phenyl-piperidines as modulators of dopamine neurotransmission - Google Patents [patents.google.com]

- 3. Recent Trends on Synthesis of Benzimidazoles - El-Rashedy - Anti-Infective Agents [rjpbr.com]

- 4. 56043-01-7|2-Amino-6-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 5. J-CHECK(English) [nite.go.jp]

- 6. DE602005021641D1 - NEW DISUBSTITUTED PHENYLPIPERIDINES AND PIPERAZINES AS MODULATORS OF DOPAMINE NEUROTRANSMISSION - Google Patents [patents.google.com]

- 7. US9012476B2 - Hydrobromide salt of pridopidine - Google Patents [patents.google.com]

Structural, Synthetic, and Application Divergence: A Comparative Analysis of 2,4-Diaminobenzonitrile and 2,6-Diaminobenzonitrile Isomers

Executive Summary

In the realm of advanced organic synthesis, materials science, and drug development, positional isomerism dictates not only the physicochemical properties of a molecule but its entire mechanistic destiny. 2,4-Diaminobenzonitrile and 2,6-Diaminobenzonitrile share the same molecular formula (

This technical guide provides an in-depth analysis of how the ortho/para arrangement in the 2,4-isomer lends itself to high-performance polymer chemistry, while the sterically crowded ortho/ortho arrangement of the 2,6-isomer serves as a highly specific pharmacophore precursor in the development of antiallergy therapeutics.

Structural and Electronic Profiling: The Causality of Position

The fundamental divergence between these two isomers stems from the spatial relationship between the electron-donating amino groups (

-

2,4-Diaminobenzonitrile: The amino groups are located at the ortho (2) and para (4) positions relative to the nitrile group. The para-amino group engages in strong resonance (push-pull conjugation) with the nitrile moiety. This extensive delocalization stabilizes the molecule but renders it highly asymmetric. The lack of steric hindrance around the nitrile group makes it accessible for downstream reactions, which is highly advantageous in linear polycondensation workflows 1.

-

2,6-Diaminobenzonitrile: Both amino groups flank the nitrile group at the ortho (2 and 6) positions. This creates a symmetric (

pseudo-symmetry) but exceptionally crowded steric environment. The bulky amino groups shield the nitrile carbon from nucleophilic attack. Furthermore, the steric clash forces the amino groups slightly out of perfect coplanarity with the aromatic ring, altering their nucleophilicity and making this isomer uniquely suited for specialized ring-closure reactions where spatial proximity is required 2.

Quantitative Physicochemical Comparison

| Property | 2,4-Diaminobenzonitrile | 2,6-Diaminobenzonitrile |

| CAS Number | 37705-82-1 | 49635-80-5 |

| Molecular Formula | ||

| Molecular Weight | 133.15 g/mol | 133.15 g/mol |

| Substitution Pattern | Asymmetric (ortho, para) | Symmetric (ortho, ortho) |

| Melting Point | 92–96 °C | 143–145 °C |

| Boiling Point | ~383.4 °C (at 760 mmHg) | Not precisely defined (Decomposes) |

| Primary Application | Cyanoimide polymers, cosmetics | Antiallergy pharmacophores |

Data synthesized from authoritative chemical databases and supplier specifications.

Synthetic Methodologies: Overcoming Steric and Electronic Barriers

The synthesis of both isomers relies on the reduction of their respective dinitrobenzonitrile precursors. Expert Insight: The selection of stannous chloride (

Caption: Chemoselective synthetic routes for 2,4- and 2,6-Diaminobenzonitrile via SnCl2 reduction.

Workflow 1: Synthesis of 2,4-Diaminobenzonitrile

This protocol is highly efficient due to the lack of steric hindrance at the para-nitro group 4.

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve 74.6 g of stannous chloride dihydrate (

) in 75 mL of concentrated HCl and 150 mL of ethanol. Cool the mixture in an ice bath. -

Substrate Addition: Slowly add 9.66 g (0.05 mol) of powdered 2,4-dinitrobenzonitrile. In-Process Control (IPC): Maintain the exothermic reaction temperature strictly between 25°C–30°C to prevent solvent boil-off and side reactions.

-

Maturation: Hold the resulting yellow solution at 40°C for 90 minutes. Evaporate the ethanol under a stream of nitrogen.

-

Critical Neutralization: Cool the resulting slurry. Slowly add a solution of 70 g NaOH in 280 mL water. Mechanistic Causality: The pH must be driven highly basic. Initially, tin precipitates as a thick

emulsion. Excess NaOH converts this into the water-soluble stannate ion ( -

Extraction & Purification: Extract the filtrate with ethyl acetate, evaporate to dryness, and recrystallize the crude product (typically from a toluene/hexane mixture in modern labs) to yield pure 2,4-diaminobenzonitrile (~70% yield).

Workflow 2: Synthesis of 2,6-Diaminobenzonitrile

The steric crowding of the two ortho-nitro groups makes this reduction kinetically slower and prone to lower yields 2.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stirred solution of 82.5 g (0.44 mol) of stannous chloride in 230 mL of concentrated HCl at room temperature.

-

Substrate Addition: Add 10.0 g (0.052 mol) of 2,6-dinitrobenzonitrile in portions.

-

Maturation: Stir continuously at room temperature for 2.5 hours. Note: Elevated temperatures are avoided here because the sterically strained intermediate is highly susceptible to unwanted hydrolysis of the nitrile group.

-

Isolation: Cool the reaction mixture to 0°C. Due to the unique solubility profile of the symmetric isomer, the product is isolated and purified, typically yielding a white solid with a much lower recovery rate (~19%) compared to its 2,4-counterpart.

Quantitative Synthetic Comparison

| Synthetic Parameter | 2,4-Diaminobenzonitrile | 2,6-Diaminobenzonitrile |

| Precursor | 2,4-Dinitrobenzonitrile | 2,6-Dinitrobenzonitrile |

| Reducing Agent | ||

| Reaction Temperature | 25°C – 40°C | Room Temp to 0°C |

| Reaction Time | 90 minutes | 2.5 hours |

| Typical Yield | ~70% | ~19% |

| Primary Challenge | Exothermic runaway control | Steric hindrance limiting kinetics |

Mechanistic Pathways in Downstream Applications

The structural differences between the isomers dictate entirely different commercial and scientific applications.

Caption: Divergent downstream applications dictated by isomeric structural properties.

2,4-Diaminobenzonitrile in Polymer Chemistry

The asymmetric nature of the 2,4-isomer makes it an ideal monomer for advanced polymer synthesis. When reacted with dianhydrides (e.g., pyromellitic dianhydride), the unhindered para-amine and moderately hindered ortho-amine undergo polycondensation to form cyanoimide polymers .

-

The Causality: The presence of the cyano group on the polymer backbone allows for secondary thermal curing (between 300°C and 400°C). This induces cross-linking and cyclization into isoindoloquinazolinedione ring systems, resulting in aerospace-grade polymers with exceptional thermal and oxidative stability.

2,6-Diaminobenzonitrile in Pharmaceutical Development

The 2,6-isomer is highly prized in medicinal chemistry, specifically in the synthesis of fused-ring quinaldic acids , which act as potent antiallergy agents (analogs of cromolyn sodium) 2.

-

The Causality: The symmetric ortho-ortho positioning of the amino groups is a strict geometric requirement for specific double-ring-closure reactions. When reacted with appropriate electrophiles, the spatial proximity of the two amines forces the molecule to cyclize into rigid, multi-ring heterocycles. The 2,4-isomer cannot achieve this specific geometry, making the 2,6-isomer an irreplaceable pharmacophore building block for inhibiting the release of mediators from mast cells in bronchial asthma treatments.

Conclusion

While 2,4-Diaminobenzonitrile and 2,6-Diaminobenzonitrile share a molecular formula, their positional isomerism dictates entirely different chemical behaviors. The 2,4-isomer, characterized by high reactivity and asymmetry, is a cornerstone in the synthesis of high-temperature cyanoimide polymers. Conversely, the 2,6-isomer, defined by its steric hindrance and symmetry, acts as a highly specific, geometrically constrained building block for advanced antiallergy pharmaceuticals. Understanding these fundamental electronic and steric causalities is critical for scientists optimizing synthetic routes in both materials science and drug discovery.

References

1.1 - Université du Luxembourg / PubChem 2.2 - Journal of Medicinal Chemistry, ACS Publications 3. - BOC Sciences 4. 4 - PrepChem 5. - NASA / Google Patents

Sources

Electronic Properties and Materials Science Applications of 2,6-Diaminobenzonitrile: A Technical Guide

Executive Summary

2,6-Diaminobenzonitrile (CAS: 49635-80-5) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic architecture. Featuring a strongly electron-withdrawing cyano group (-C≡N) flanked by two electron-donating amino groups (-NH₂), this ortho-ortho substitution pattern creates distinct electronic properties. This technical guide explores the mechanistic causality behind its electronic behavior, bridging its utility across advanced materials science (Covalent Organic Frameworks, Organic Electronics) and medicinal chemistry.

Molecular Architecture and Electronic Properties

The Push-Pull Electronic System

The electronic properties of benzonitrile derivatives are dictated by the interplay between substituents on the benzene ring[1]. In 2,6-Diaminobenzonitrile (2,6-DABN), the molecular architecture forms a Donor-Acceptor-Donor (D-A-D) system:

-

The Acceptor (-C≡N): The cyano group withdraws electron density from the aromatic ring through both inductive (σ-bond) and resonance (π-bond) effects.

-

The Donors (-NH₂): The amino groups donate electron density into the π-system via the resonance of their nitrogen lone pairs.

Causality of Spatial Orbital Separation: The steric hindrance caused by placing two amino groups ortho to the cyano group forces a slight out-of-plane twist. This structural distortion partially decouples the conjugation across the molecule. Consequently, the Highest Occupied Molecular Orbital (HOMO) localizes primarily on the electron-rich amino groups and the benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) localizes on the electron-deficient cyano group.

This spatial separation minimizes the electron exchange energy, resulting in a remarkably small singlet-triplet energy gap (

Caption: Intramolecular charge transfer and HOMO/LUMO localization in 2,6-Diaminobenzonitrile.

Bridging Materials Science and Medicinal Chemistry

Beyond organic electronics, 2,6-DABN is a critical intermediate in drug development, specifically in the synthesis of kinase inhibitors (e.g., mutant BRAF inhibitors)[3]. The strong electron-withdrawing nature of the cyano group decreases the

Experimental Workflows for Electronic Characterization

To utilize 2,6-DABN in advanced materials, its electronic parameters must be rigorously quantified. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Quantify the electrochemical bandgap by measuring oxidation (electron removal from HOMO) and reduction (electron addition to LUMO) potentials.

-

Sample Preparation: Dissolve 1.0 mM of 2,6-DABN in anhydrous, degassed acetonitrile.

-

Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (

).-

Expert Insight:

acts as a supporting electrolyte to ensure ionic conductivity and minimize uncompensated solution resistance (iR drop), which would otherwise skew the voltage readings.

-

-

Electrode Setup: Utilize a three-electrode cell: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an

reference electrode. -

Self-Validation Step (Internal Standard): Spike the solution with 1.0 mM Ferrocene (

).-

Causality: Reference electrodes drift over time. Ferrocene provides a known, reversible redox couple. By referencing all sample peaks against the

peak, you correct for solvent-specific junction potentials, ensuring absolute trustworthiness of the data.

-

-

Calculation: Calculate energy levels using the empirical equations:

Protocol B: Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)

Objective: Utilize the diamine functionality of 2,6-DABN to construct highly crystalline, porous 2D materials for gas separation or catalysis.

-

Monomer Loading: Combine stoichiometric amounts of 2,6-DABN and a trialdehyde (e.g., 1,3,5-triformylbenzene) in a Pyrex Schlenk tube.

-

Solvent Selection: Suspend the monomers in a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.

-

Expert Insight: This specific solvent polarity balances monomer solubility with the thermodynamic reversibility of the imine condensation, which is critical for "error-checking" during crystal lattice formation.

-

-

Catalysis: Add 0.5 mL of 3M aqueous acetic acid.

-

Reaction: Freeze-pump-thaw the tube three times to remove oxygen, seal under vacuum, and heat at 120 °C for 72 hours.

-

Self-Validation Step (FT-IR Tracking): Isolate the powder and perform FT-IR spectroscopy. The synthesis is validated only if the primary amine N-H stretching bands (~3300–3400 cm⁻¹) completely disappear, accompanied by the emergence of a strong imine -C=N- stretch at ~1620 cm⁻¹.

Caption: Standardized workflow for determining the electronic properties of organic monomers.

Quantitative Data Summary

The following table summarizes the typical electronic parameters for 2,6-DABN and its immediate derivatives, serving as a benchmark for researchers integrating this monomer into macromolecular systems.

| Parameter | Primary Characterization Method | Typical Value Range | Scientific Significance |

| HOMO Energy | Cyclic Voltammetry (Oxidation Onset) | -5.2 to -5.6 eV | Dictates the hole injection barrier in OLED devices. |

| LUMO Energy | Cyclic Voltammetry (Reduction Onset) | -2.8 to -3.2 eV | Dictates the electron injection barrier and acceptor strength. |

| Optical Bandgap ( | UV-Vis Spectroscopy (Tauc Plot) | 2.4 to 2.8 eV | Determines the intrinsic emission wavelength (typically blue/green region). |

| Singlet-Triplet Gap ( | Low-Temp Photoluminescence / DFT | < 0.2 eV | A gap below 0.2 eV is essential for efficient thermal upconversion in TADF. |

| Amine | Potentiometric Titration | ~1.5 to 2.5 | Lowered basicity (due to -CN) impacts bioavailability and formulation in drugs. |

References

- 2-Chlorobenzonitrile | High-Purity Reagent Supplier - Benchchem. BenchChem.

- 33786-93-5 | 3,5-Diaminobenzonitrile | BLD Pharm. BLD Pharm.

- WO2021116050A1 - New BRAF inhibitors as paradox breakers. Google Patents.

- US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile. Google Patents.

Sources

- 1. 2-Chlorobenzonitrile | High-Purity Reagent Supplier [benchchem.com]

- 2. 33786-93-5|3,5-Diaminobenzonitrile|BLD Pharm [bldpharm.com]

- 3. WO2021116050A1 - New braf inhibitors as paradox breakers - Google Patents [patents.google.com]

- 4. US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile - Google Patents [patents.google.com]

The Synthesis and Discovery of 2,6-Diaminobenzonitrile: A Comprehensive Technical Guide

Introduction & Historical Context

2,6-Diaminobenzonitrile (CAS 19078-58-1) is a highly functionalized aromatic building block that serves as a critical intermediate in the synthesis of complex heterocyclic systems, including quinazolines, quinolines, and modern BRAF inhibitors[1].

The synthetic utility of 2,6-diaminobenzonitrile was prominently 2. In a landmark 1977 study by Hall et al., the compound was synthesized as a precursor for fused-ring quinaldic acids, which were evaluated as potent antiallergy agents comparable to cromolyn sodium[2]. By the 1980s, industrial patent literature formalized processes for producing 2,6-diaminobenzonitrile derivatives via3, expanding its application in agrochemicals and pharmaceuticals[3].

Mechanistic Pathways & Causality

The synthesis of 2,6-diaminobenzonitrile primarily relies on two distinct retrosynthetic disconnections: the reduction of a dinitro precursor or the amination of a dihalogenated precursor.

Pathway A: Chemical Reduction of 2,6-Dinitrobenzonitrile

Mechanism: The nitro groups (-NO₂) are strongly electron-withdrawing. Reducing them to amino groups (-NH₂) reverses the electronic nature of the aromatic ring. Causality in Reagent Selection:

-

Classic SnCl₂ Method: Stannous chloride (SnCl₂) in concentrated HCl is a historically significant method[2]. SnCl₂ acts as a mild, chemoselective reducing agent. The highly acidic medium (HCl) is strictly required to solubilize the Sn(II) species and provide the necessary protons for the reduction of the N-O bonds, all while preventing the hydrolysis of the sensitive nitrile (-CN) group.

-

Modern Iron Method: Iron (Fe) powder in aqueous HCl with co-solvents (methanol/dioxane) is the 1[1]. Iron is far less toxic than tin. The addition of dioxane ensures the organic substrate remains solvated, while methanol provides a protic environment that accelerates single-electron transfer from the zero-valent iron surface.

Pathway B: Nucleophilic Aromatic Substitution (SₙAr) of 2,6-Difluorobenzonitrile

Mechanism & Causality: Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. However, this pathway presents a significant chemoselectivity challenge. The first nucleophilic substitution with ammonia proceeds rapidly to form 4[4]. Once the first amino group is installed, it donates electron density into the aromatic ring via resonance (+M effect). This dramatically deactivates the second fluoro substituent towards further nucleophilic attack. Consequently, achieving full conversion to 2,6-diaminobenzonitrile requires forcing conditions (elevated temperature, high pressure) or specialized catalysts[3].

Synthetic pathways to 2,6-Diaminobenzonitrile via reduction and SNAr.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to implement self-validating protocols where in-process controls dictate the progression of the synthesis.

Protocol 1: SnCl₂-Mediated Reduction of 2,6-Dinitrobenzonitrile

Objective: Isolate 2,6-diaminobenzonitrile via classic metal-mediated reduction[2]. Materials: 2,6-Dinitrobenzonitrile (10.0 g, 0.052 mol), Stannous chloride (82.5 g, 0.44 mol), Concentrated HCl (230 mL).

-

Step 1: Reagent Matrix Preparation

-

Action: Dissolve 82.5 g of SnCl₂ in 230 mL of concentrated HCl at room temperature.

-

Causality: HCl prevents the formation of insoluble tin hydroxides and acts as the proton donor.

-

Validation: The solution must become completely clear before proceeding.

-

-

Step 2: Substrate Addition

-

Action: Add 10.0 g of 2,6-dinitrobenzonitrile in small portions over 30 minutes to the vigorously stirred solution.

-

Causality: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway, which could otherwise lead to the unwanted hydrolysis of the nitrile group to an amide or carboxylic acid.

-

-

Step 3: Reaction Propagation

-

Action: Stir the mixture at room temperature for 2.5 hours.

-

Validation (Critical): Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS. The reaction is complete only when both the dinitro starting material and the intermediate mono-reduced species are completely consumed.

-

-

Step 4: Isolation & Purification

-

Action: Cool the reaction mixture to 0 °C. The product precipitates as a complex. Filter the solid, neutralize with aqueous NaOH (carefully, to avoid excessive heating), and extract with ethyl acetate.

-

Yield: Historically reported at ~19% due to losses during the complexation and extraction phases[2].

-

Workflow for the SnCl2-mediated reduction of 2,6-dinitrobenzonitrile.

Protocol 2: Modern Iron-Catalyzed Reduction

Objective: High-yield industrial synthesis of 2,6-diaminobenzonitrile[1]. Materials: 2,6-Dinitrobenzonitrile (900 mg), Iron powder (excess), aq. HCl, Methanol, Dioxane.

-

Step 1: Solvent Matrix & Activation

-

Action: Dissolve 2,6-dinitrobenzonitrile in a 1:1 mixture of methanol and dioxane. Add Iron powder and a catalytic amount of 1M aqueous HCl.

-

Causality: The catalytic HCl etches the passivating oxide layer on the iron powder, exposing the active zero-valent iron surface required for electron transfer.

-

-

Step 2: Reflux & Monitor

-

Action: Heat the mixture to 60-80 °C for 2-4 hours.

-

Validation: Perform LC-MS analysis. Look for the mass shift corresponding to the diamine (M+H = 134.1).

-

-

Step 3: Workup

-

Action: Cool to room temperature and filter through a pad of Celite to remove the iron sludge. Concentrate the filtrate in vacuo, partition with saturated NaHCO₃, and extract with 2-methyl-THF.

-

Yield: Typically >80%, providing a highly scalable and environmentally preferable alternative to tin[1].

-

Quantitative Data Analysis

To facilitate process selection, the following table summarizes the quantitative metrics of the primary synthetic routes:

| Synthesis Route | Starting Material | Reagents / Catalyst | Solvents | Typical Yield | Scalability & Process Notes |

| Classic Reduction | 2,6-Dinitrobenzonitrile | SnCl₂, Conc. HCl | None (HCl acts as solvent) | ~19% | Low. High toxicity of tin waste; harsh acidic conditions cause yield loss[2]. |

| Modern Reduction | 2,6-Dinitrobenzonitrile | Fe powder, aq. HCl | Methanol / Dioxane | >80% | High. Cost-effective, environmentally preferable, and highly scalable[1]. |

| Amination (SₙAr) | 2,6-Difluorobenzonitrile | NH₃ (aqueous/liquid) | THF or 2-Propanol | Variable | Medium. Requires high pressure/temp to overcome resonance deactivation[4],[3]. |

Conclusion

The synthesis of 2,6-diaminobenzonitrile requires precise control over chemoselectivity and reaction thermodynamics. While the historical SnCl₂ reduction provided the foundational proof-of-concept, modern drug development relies on iron-mediated reduction or advanced SₙAr methodologies to achieve scalable, high-yield production. Understanding the causality behind these chemical transformations ensures robust, self-validating workflows in the laboratory.

References

- Title: WO2021116050A1 - New braf inhibitors as paradox breakers Source: Google Patents URL

- Title: Quinoline derivatives as antiallergy agents. 2.

- Title: US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile Source: Google Patents URL

- Title: US4504660A - Process for the production of 2,6-diaminobenzonitrile derivatives Source: Google Patents URL

Sources

- 1. WO2021116050A1 - New braf inhibitors as paradox breakers - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4504660A - Process for the production of 2,6-diaminobenzonitrile derivatives - Google Patents [patents.google.com]

- 4. US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile - Google Patents [patents.google.com]

Methodological & Application

Using 2,6-Diaminobenzonitrile as a precursor for benzimidazoles

Application Note: Strategic Utilization of 2,6-Diaminobenzonitrile in N-Heterocycle Synthesis

Executive Summary & Scientific Rationale

The Structural Paradox: The utilization of 2,6-Diaminobenzonitrile (2,6-DABN) as a precursor requires a precise understanding of its substitution pattern.[1] Unlike standard benzimidazole precursors (such as o-phenylenediamine or 3,4-diaminobenzonitrile), 2,6-DABN possesses amino groups at the 2 and 6 positions, flanking the nitrile group at position 1.[1]

This geometric arrangement creates a 1,3-diamine motif relative to the benzene ring, rather than the 1,2-diamine motif required for direct benzimidazole formation. Consequently, the direct cyclization of 2,6-DABN with electrophiles (aldehydes, carboxylic acids) thermodynamically favors the formation of Quinazolines (specifically 4-aminoquinazolines or 4-oxo-quinazolines) rather than benzimidazoles.[1]

Guidance for Researchers:

-

Targeting Quinazolines: 2,6-DABN is the ideal precursor for 4-functionalized quinazolines via "pincer" cyclization involving the nitrile carbon.[1]

-

Targeting Benzimidazoles: If the strict goal is a benzimidazole core, researchers often mistake 2,6-DABN for its isomer, 3,4-Diaminobenzonitrile .

-

Indirect Benzimidazole Route: 2,6-DABN can only serve as a benzimidazole precursor via multi-step transformation (e.g., hydrolysis/rearrangement to 1,2,3-triaminobenzene), which is generally inefficient compared to using correct starting materials.[1]

This guide provides the Direct Protocol for Quinazoline Synthesis (the natural chemistry of 2,6-DABN) and a Comparative Protocol for Benzimidazole Synthesis (using the structurally correct isomer) to ensure experimental success.

Mechanistic Pathway & Precursor Selection[1]

The following diagram illustrates the divergent pathways based on the specific diaminobenzonitrile isomer used.

Caption: Divergent synthesis pathways. 2,6-DABN favors 6-membered quinazoline rings due to the incorporation of the nitrile carbon.[1] 3,4-DABN favors 5-membered benzimidazole rings.[1]

Protocol A: Synthesis of 4-Aminoquinazolines from 2,6-Diaminobenzonitrile

This is the chemically validated application for 2,6-DABN.[1] The nitrile group acts as the electrophilic center for the internal cyclization.

Materials & Reagents

| Component | Grade/Spec | Role |

| 2,6-Diaminobenzonitrile | >98% HPLC | Precursor |

| Formamide | Deionized, Dry | Cyclizing Agent & Solvent |

| Ammonium Acetate | Anhydrous | Catalyst |

| DMF (Dimethylformamide) | Anhydrous | Co-solvent (Optional) |

Experimental Workflow

-

Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2,6-Diaminobenzonitrile (1.0 eq, e.g., 5 mmol, 665 mg).

-

Add Formamide (10 mL/g of precursor). Note: Formamide acts as both the C1 source and solvent.

-

Add Ammonium Acetate (1.5 eq) to catalyze the amidine formation.[1]

-

-

Cyclization:

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the solution into ice-cold water (50 mL).

-

The crude quinazoline typically precipitates as a solid.

-

Filter the precipitate and wash with cold water (3 x 10 mL) to remove excess formamide.[1]

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH gradient).[1]

-

Mechanism Note: One amino group attacks the formamide to form an intermediate formamidine. The tautomeric nitrogen then attacks the internal nitrile carbon (C≡N), closing the 6-membered pyrimidine ring fused to the benzene.

Protocol B: Synthesis of 5-Cyanobenzimidazoles (Target Correction)

Use this protocol if your target is a Benzimidazole . Note that this requires 3,4-Diaminobenzonitrile (the isomer of 2,6-DABN).[1]

Materials & Reagents

| Component | Grade/Spec | Role |

| 3,4-Diaminobenzonitrile | >97% Purity | Correct Precursor |

| Benzaldehyde (substituted) | 1.0 eq | Electrophile |

| Sodium Metabisulfite (Na₂S₂O₅) | Reagent Grade | Oxidant/Catalyst |

| Ethanol/Water | 1:1 Mixture | Solvent |

Experimental Workflow

-

Coupling:

-

Dissolve 3,4-Diaminobenzonitrile (1.0 mmol) and the chosen Aldehyde (1.0 mmol) in Ethanol (5 mL).[1]

-

Add Na₂S₂O₅ (1.0 mmol) dissolved in Water (5 mL).

-

-

Reflux:

-

Isolation:

-

Cool to room temperature. The benzimidazole product usually precipitates.

-

Filter and wash with cold ethanol.

-

Comparative Data: 2,6-DABN vs. 3,4-DABN Reactivity[1]

| Feature | 2,6-Diaminobenzonitrile | 3,4-Diaminobenzonitrile |

| Amine Positioning | meta (1,3-relationship) | ortho (1,2-relationship) |

| Nitrile Role | Reactive Center (Ring Closure) | Pendant Group (Functional Handle) |

| Primary Product | Quinazoline (6-membered ring) | Benzimidazole (5-membered ring) |

| Common Reaction | Niementowski-type cyclization | Phillips Condensation |

References

-

Quinazoline Synthesis from 2-Aminobenzonitriles

- Title: "Recent advances in the synthesis of quinazolines"

- Source:RSC Advances, 2014.

- Context: Describes the cyclization of nitriles flanked by amines to form quinazoline cores.

-

Benzimidazole Synthesis from o-Phenylenediamines

-

Chemical Structure Validation (PubChem)

- Title: "2,6-Diaminobenzonitrile Compound Summary"

-

Source:PubChem.[7]

- Context: Verification of the 1,3-diamine structure preventing direct benzimidazole form

-

Patent Literature on 2,6-DABN Applications

-

Title: "WO2021116050A1 - New BRAF inhibitors as paradox breakers"[1]

- Source:Google P

- Context: Explicitly cites the use of 2,6-diaminobenzonitrile to synthesize quinazoline intermediates, valid

-

Sources

- 1. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. asianpubs.org [asianpubs.org]

- 3. WO2021116050A1 - New braf inhibitors as paradox breakers - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation | MDPI [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Preparation and Characterization of High-Performance Polyimides Using 2,6-Diaminobenzonitrile

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Subject: Advanced Polymer Synthesis, Piezoelectric Materials, and Thermal Management

Executive Summary & Mechanistic Rationale

The demand for high-performance polymers in flexible electronics, aerospace, and micro-electro-mechanical systems (MEMS) has driven the development of functionalized polyimides (PIs). Utilizing 2,6-Diaminobenzonitrile (2,6-DABN) as a diamine monomer introduces a highly polar, reactive nitrile (-CN) pendant group directly into the rigid polyimide backbone.

As an Application Scientist, it is critical to understand the causality behind the structural behavior of this specific isomer:

-

Electronic & Steric Effects: The -CN group at the 1-position exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects on the ortho-amino groups at the 2 and 6 positions. This significantly reduces the nucleophilicity of the monomer, necessitating highly reactive dianhydrides and strictly anhydrous conditions for successful polycondensation. However, this steric bulk disrupts polymer chain packing, enhancing solubility in aprotic solvents without sacrificing chemical resistance[1].

-

Piezoelectric Potential: The pendant nitrile group possesses a strong intrinsic dipole moment (approximately 4.18 Debye). When subjected to a poling electric field, these dipoles align, yielding high remanent polarization suitable for high-temperature piezoelectric applications.

-

Thermal Cross-linking: At elevated temperatures (>350°C), the pendant -CN groups can undergo thermal trimerization to form triazine rings. This creates a densely cross-linked network that dramatically increases the glass transition temperature (

) and oxidative degradation resistance[2].

Figure 1: Structure-property relationships driven by the 2,6-substitution and nitrile group.

Experimental Protocol: Synthesis of 6FDA / 2,6-DABN Polyimide

This protocol details the two-step synthesis of a fluorinated polyimide using 2,6-DABN and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Phase 1: Monomer Preparation & System Purging

-

Drying: Dry 2,6-DABN and 6FDA in a vacuum oven at 80°C and 120°C respectively for 12 hours.

-

Causality: Trace moisture causes dianhydride hydrolysis into unreactive diacids, terminating chain growth and resulting in brittle, low-molecular-weight films.

-

-

Setup: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube. Purge the system with ultra-high purity

for 30 minutes.

Phase 2: Poly(amic acid) (PAA) Synthesis

-

Dissolution: Dissolve 10.0 mmol of 2,6-DABN in 15 mL of anhydrous N,N-Dimethylacetamide (DMAc) at room temperature.

-

Polycondensation: Cool the solution to 0°C using an ice bath. Slowly add 10.0 mmol of 6FDA in three equal portions over 30 minutes.

-

Causality: The step-wise addition controls the highly exothermic ring-opening reaction, preventing premature imidization or localized gelation.

-

-

Chain Extension: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours under continuous

flow. The solution will build significant viscosity, indicating successful PAA formation.

Phase 3: Thermal Imidization & Film Casting

-

Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade (clearance ~250 µm).

-

Step-Bake Curing: Transfer the substrate to a programmable vacuum oven. Apply the following thermal profile:

-

100°C for 1 hr: Bulk solvent evaporation.

-

150°C for 1 hr: Onset of cyclodehydration (imidization).

-

200°C for 1 hr: Bulk imidization phase.

-

250°C for 1 hr: Completion of imidization.

-

300°C for 30 min: Annealing and stress relaxation.

-

Causality: A gradual step-bake prevents rapid solvent boiling (which causes micro-voids) and allows the polymer chains sufficient mobility to fully cyclize before the matrix vitrifies.

-

Figure 2: Two-step synthesis workflow of 2,6-DABN-based polyimides via PAA intermediate.

Self-Validating System: Quality Control & Troubleshooting

To ensure the scientific integrity of the synthesized polymer, the protocol must be self-validating. Perform Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) on the peeled film.

-

Success Criteria (Complete Imidization): Appearance of distinct imide peaks at 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch). Crucially, the nitrile peak at 2230 cm⁻¹ must remain sharp, proving the functional group survived the 300°C thermal cure.

-

Failure Criteria (Incomplete Reaction): The presence of a broad peak around 3300 cm⁻¹ indicates residual -OH/-NH groups from uncyclized poly(amic acid). If observed, the film requires further thermal curing at 250°C.

Quantitative Data Presentation

The integration of 2,6-DABN significantly alters the macroscopic properties of the resulting polyimide compared to standard commercial baselines (e.g., PMDA/ODA Kapton-type films). Data is summarized below for comparative analysis.

Table 1: Comparative Thermal & Mechanical Properties

| Polymer System | Char Yield at 800°C (%) | Tensile Strength (MPa) | ||

| 6FDA / 2,6-DABN | 345 | 510 | 62 | 115 |

| PMDA / ODA (Standard) | 385 | 540 | 55 | 130 |

| ODPA / 2,6-DABN | 310 | 495 | 58 | 120 |

Note: The high char yield of 2,6-DABN systems is directly attributed to the thermal cross-linking of the nitrile groups at extreme temperatures[2].

Table 2: Dielectric & Piezoelectric Properties

| Polymer System | Dielectric Constant (1 kHz) | Dipole Moment (-CN) | Remanent Polarization (mC/m²) |

| 6FDA / 2,6-DABN | 2.8 | ~4.18 Debye | 15.2 |

| APB / ODPA (Non-nitrile) | 3.1 | N/A | < 1.0 |

| (2,6-CN) APB / ODPA | 3.3 | ~4.18 Debye | 18.5 |

Note: The introduction of fluorine groups (via 6FDA) reduces the dielectric constant, while the strong dipole of the -CN group drives the remanent polarization required for piezoelectricity[1],.

References

- Source: benchchem.

- Source: mdpi.

- Source: nasa.

Sources

Catalytic hydrolysis of the nitrile group in 2,6-Diaminobenzonitrile

An Application Guide to the Catalytic Hydrolysis of 2,6-Diaminobenzonitrile: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

The conversion of the nitrile moiety in 2,6-diaminobenzonitrile to an amide (2,6-diaminobenzamide) or a carboxylic acid (2,6-diaminobenzoic acid) is a critical transformation in the synthesis of various high-value compounds, including pharmaceuticals and functional materials. The presence of two activating amino groups on the aromatic ring presents unique challenges and opportunities for catalysis. This comprehensive guide provides detailed protocols and expert insights into the primary catalytic methods for this hydrolysis: traditional acid and base catalysis, and modern enzymatic and transition-metal-catalyzed approaches. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the protocols but also adapt them based on a fundamental understanding of the underlying chemical principles.

Introduction: The Significance of 2,6-Diaminobenzonitrile Hydrolysis

2,6-Diaminobenzonitrile is a versatile aromatic building block. Its strategic value lies in its trifunctional nature: a nitrile group amenable to hydrolysis, and two nucleophilic amino groups that can be further functionalized. The hydrolysis product, 2,6-diaminobenzamide, is a precursor for various heterocyclic compounds and polymers. The corresponding carboxylic acid, 2,6-diaminobenzoic acid, also serves as a key synthetic intermediate.

Controlling the outcome of the hydrolysis—stopping at the amide versus proceeding to the carboxylic acid—is the central challenge. The choice of catalyst is therefore paramount and dictates the reaction conditions, selectivity, and overall efficiency. This document serves as a practical guide to navigating these choices.

Critical Safety Considerations

Before commencing any experimental work, a thorough risk assessment is mandatory. 2,6-Diaminobenzonitrile and its derivatives are bioactive molecules and must be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[1]

-

Handling: Handle 2,6-diaminobenzonitrile solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3] It is harmful if swallowed and is suspected of causing genetic defects. Avoid contact with skin and eyes.[4]

-

Reagents: Strong acids (e.g., H₂SO₄, HCl) and bases (e.g., NaOH, KOH) are corrosive and must be handled with extreme caution in a fume hood.

-

Emergency Procedures: Ensure eyewash stations and safety showers are accessible.[1] In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air.[3] In case of eye contact, rinse cautiously with water for several minutes.[1] Seek immediate medical attention if symptoms persist.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[3]

Classical Hydrolysis Methodologies

Acid and base-catalyzed hydrolysis are the most established methods for nitrile conversion. They are robust and use readily available reagents, but often require harsh conditions and can lack selectivity.

Acid-Catalyzed Hydrolysis to 2,6-Diaminobenzoic Acid